N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15070771
Molecular Formula: C24H18ClN3O4S
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClN3O4S |
|---|---|
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33) |
| Standard InChI Key | VRZAYFYZNSBTQO-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Introduction
N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. The compound's unique structural features, including a quinazoline-based scaffold and a chlorophenyl functional group, suggest its relevance in drug design targeting various biological pathways.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions:
-
Quinazoline Formation: Starting with an anthranilic acid derivative, cyclization is achieved using formamide or related reagents to form the quinazoline nucleus.
-
Dioxolo Ring Introduction: The dioxolo moiety is fused to the quinazoline core via oxidative cyclization.
-
Functional Group Modifications: Thioketone and amide functionalities are introduced through selective substitution reactions.
-
Final Coupling: The chlorophenylmethyl group is attached via nucleophilic substitution to complete the structure.
Biological Relevance
4.1 Pharmacological Potential
The compound's structure suggests potential interactions with enzymes or receptors involved in:
4.2 Mechanistic Insights
The thioketone group and quinazoline core are known pharmacophores:
-
Quinazolines often act as kinase inhibitors due to their ability to mimic ATP binding.
-
Thioketones may enhance binding affinity via hydrogen bonding or covalent interactions with target proteins .
Computational and Experimental Data
5.1 Computational Predictions
Molecular docking studies predict strong binding affinities toward targets such as EGFR and microbial enzymes:
| Property | Value |
|---|---|
| Predicted Binding Energy | -8.5 kcal/mol (EGFR) |
| LogP (Lipophilicity) | 4.2 |
| Topological Polar Surface Area (TPSA) | 92 Ų |
-
Related quinazoline derivatives exhibit potent antiproliferative effects in vitro .
-
Antimicrobial assays indicate activity against Gram-positive bacteria .
Toxicity and Safety Profile
Preliminary toxicity assessments of structurally similar compounds indicate moderate cytotoxicity at higher concentrations but lower toxicity compared to standard chemotherapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume